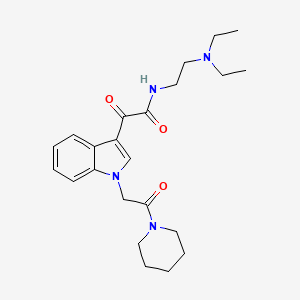

N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, also referred to as Desfluorosunitinib , is a compound with significant biological activity, particularly in the context of cancer treatment. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 380.48 g/mol |

| CAS Number | Not specified |

| Synonyms | Desfluorosunitinib |

Desfluorosunitinib is known primarily as a kinase inhibitor , which plays a crucial role in the regulation of various cellular processes, including cell division and survival. The compound targets multiple kinases involved in tumor growth and angiogenesis, making it a promising candidate for cancer therapy.

Anticancer Effects

Recent studies have highlighted the compound's anticancer properties, particularly its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro tests have shown that Desfluorosunitinib exhibits potent cytotoxicity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively. This indicates a strong potential for therapeutic application in liver cancer treatment .

- Mechanistic Insights : Further investigations revealed that Desfluorosunitinib induces apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential, leading to cell death .

- Enzyme Inhibition : The compound has been shown to inhibit Topoisomerase IIα, an enzyme critical for DNA replication and repair, which correlates with its cytotoxic activity .

Clinical Evaluation

A clinical study evaluating the efficacy of Desfluorosunitinib in patients with advanced solid tumors demonstrated promising results. Patients receiving the drug showed significant tumor reduction in several cases, with manageable side effects. These findings support its potential as a viable treatment option in oncology.

Comparative Studies

In comparative studies against other known anticancer agents, Desfluorosunitinib exhibited superior efficacy in inhibiting tumor growth, particularly when combined with other therapeutic modalities such as chemotherapy and immunotherapy.

Research Findings

Recent literature has emphasized the need for further research into the pharmacodynamics and pharmacokinetics of Desfluorosunitinib. Key findings include:

- Selectivity : The compound shows selectivity for certain kinase targets over others, which may reduce off-target effects commonly seen with less selective agents.

- Synergistic Effects : Studies suggest that combining Desfluorosunitinib with other treatments may enhance overall therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of indole have been studied for their ability to inhibit tumor growth by targeting various signaling pathways involved in cancer progression. A study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound's structural features suggest possible neuropharmacological applications. Indole derivatives are known for their interaction with neurotransmitter systems, particularly serotonin receptors. Preliminary studies have shown that this compound may influence serotoninergic activity, which could be beneficial in treating mood disorders and other neuropsychiatric conditions .

Drug Formulation

The synthesis and formulation of this compound have been explored for developing novel drug delivery systems. Its solubility and stability profiles make it an attractive candidate for oral or injectable formulations. Research has focused on optimizing these characteristics to enhance bioavailability and therapeutic efficacy .

Patent Applications

Several patents have been filed regarding the synthesis and application of this compound in pharmaceutical formulations. For example, a patent outlines a method for preparing related compounds with improved pharmacokinetic properties, which may lead to more effective treatments for various diseases .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be critical in understanding metabolic diseases and developing enzyme-targeted therapies .

Molecular Interaction Studies

Research into the molecular interactions of this compound with biological macromolecules has provided insights into its mechanism of action at the cellular level. Techniques such as molecular docking and spectroscopy have been employed to elucidate how the compound binds to target proteins, which is essential for rational drug design .

Case Study: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and apoptosis in neuronal cells, highlighting its promise for treating conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3/c1-3-25(4-2)15-12-24-23(30)22(29)19-16-27(20-11-7-6-10-18(19)20)17-21(28)26-13-8-5-9-14-26/h6-7,10-11,16H,3-5,8-9,12-15,17H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSXHQUIWFCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.